molecular formula C18H23F4N3O3 B2355002 EC5026 CAS No. 1809885-32-2

EC5026

Cat. No.: B2355002
CAS No.: 1809885-32-2
M. Wt: 405.4 g/mol
InChI Key: LHRXHTKENPCGSZ-NSHDSACASA-N
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Description

EC5026 is a first-in-class, non-opioid, and orally active soluble Epoxide Hydrolase (sEH) inhibitor. Its chemical structure is shown below: !this compound Chemical Structure)

Mechanism of Action

Biochemical Analysis

Biochemical Properties

EC5026 is a small molecule drug that inhibits the sEH enzyme . The sEH enzyme is a key regulator in the metabolism of endogenous anti-inflammatory fatty acids . By inhibiting sEH, this compound prevents the breakdown of these natural analgesic and anti-inflammatory fatty acids, leading to their accumulation within cells and thereby treating pain .

Cellular Effects

The cellular effects of this compound are primarily due to its ability to inhibit the sEH enzyme . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . EETs are produced at high concentrations in areas of tissue damage and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the sEH enzyme . Effective inhibition of sEH activity prolongs the ability of EETs to exert their analgesic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown efficacy for treating pain with no apparent adverse or addictive effects in laboratory animals . It has also been effective in relieving naturally occurring pain in dogs, cats, and horses .

Dosage Effects in Animal Models

In animal models, this compound has been administered orally in tablets . The safety, tolerability, and pharmacokinetics of two sequential ascending dose regimens of this compound, administered once daily for 7 consecutive days, have been evaluated in healthy volunteers .

Metabolic Pathways

This compound is involved in the cytochrome P450 (CYP) pathway of the arachidonic acid (AA) cascade . The sEH enzyme, which this compound inhibits, is responsible for metabolizing EETs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for EC5026 are not widely documented in the literature. it is typically prepared through custom synthesis services. Laboratory-scale synthesis involves specialized procedures, and the compound is often obtained as a white to off-white solid.

Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not publicly available. Industrial-scale synthesis may involve proprietary processes and optimization.

Chemical Reactions Analysis

EC5026 undergoes various chemical reactions, including but not limited to:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: this compound can participate in substitution reactions.

Common reagents and conditions used in these reactions are not explicitly reported, likely due to its novelty. Major products formed from these reactions would require further investigation.

Comparison with Similar Compounds

While EC5026’s uniqueness lies in its non-opioid nature and oral bioavailability, it’s essential to compare it with other compounds. Unfortunately, specific similar compounds are not explicitly listed in the available literature.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRXHTKENPCGSZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809885-32-2
Record name EC-5026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EC-5026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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